

Physical and chemical properties of Feigrisolide C

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Compound of Interest

Compound Name: Feigrisolide C

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An In-depth Technical Guide to Feigrisolide C

Abstract: **Feigrisolide C** is a 16-membered macrodiolide natural product first isolated from *Streptomyces griseus*. Initially, its structure was misidentified but was later revised and confirmed through total synthesis. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a comprehensive overview of the known physical and chemical properties of **Feigrisolide C**, detailed experimental protocols for its isolation and biological evaluation, and a summary of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

Feigrisolide C is a complex macrolide whose structure has been a subject of scientific investigation, leading to a structural revision. The correct structure has been confirmed by total synthesis[1]. The physicochemical properties are summarized below.

Structural Information

- IUPAC Name: (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid[1]
- Molecular Formula: $C_{21}H_{36}O_7$ [2]
- Molecular Weight: 400.5 g/mol

Tabulated Physicochemical Data

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₆ O ₇	PubChem CID 10668706
Molecular Weight	400.5 g/mol	PubChem CID 10668706
Exact Mass	400.24610348 Da	PubChem CID 10668706
Appearance	Data not available	
Melting Point	Data not available	
Optical Rotation	Data not available	
XLogP3	2.8	PubChem CID 10668706
Hydrogen Bond Donors	2	PubChem CID 10668706
Hydrogen Bond Acceptors	7	PubChem CID 10668706
Rotatable Bond Count	3	PubChem CID 10668706

Spectral Data

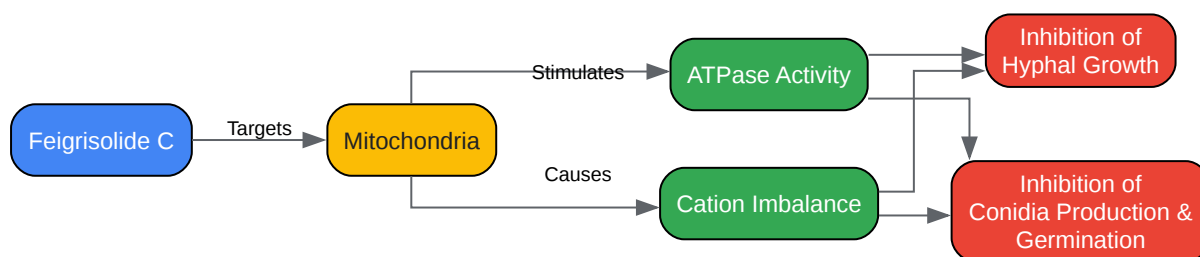
Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation for the revised structure of **Feigrisolide C** are mentioned in the literature used for its structural elucidation and synthesis[1][2]. However, the specific chemical shifts and fragmentation patterns are not available in the publicly accessible abstracts of these publications.

Biological Activity and Mechanism of Action

Feigrisolide C exhibits a range of biological activities, making it a molecule of interest for further investigation in drug discovery.

Activity Type	Target Organism/Cell Line	Effect	Reference
Antifungal	Magnaporthe oryzae Triticum (Wheat Blast Fungus)	Inhibition of mycelial growth, conidia production, and conidial germination.	[3]
Antibacterial	Various Bacteria	General antibacterial activity has been reported.	[2][4]
Cytotoxic	Ehrlich Carcinoma Cells	Cytotoxic effects have been observed.	[5]
Enzyme Inhibition	3 α -Hydroxysteroid-dehydrogenase (3 α -HSD)	Medium inhibitory activity.	[2][4]

The precise mechanism of action for **Feigrisolide C** has not been fully elucidated. For its antifungal activity against *M. oryzae* Triticum, it is suggested that the compound may disrupt mitochondrial function through the stimulation of ATPase activities or by causing an imbalance in cellular cation translocation, which in turn inhibits hyphal development and conidia germination[6].



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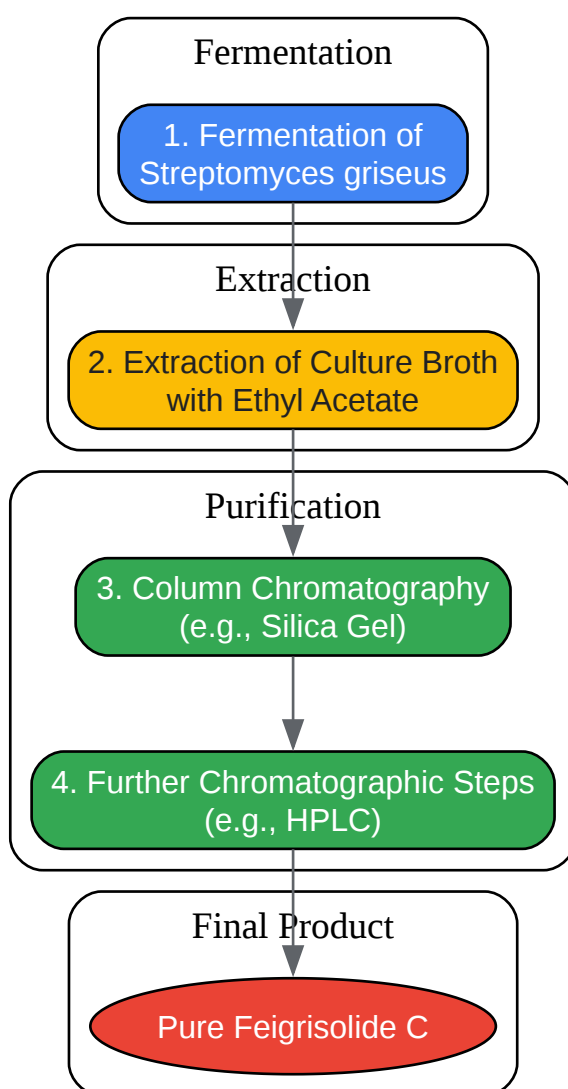
Figure 1: Proposed mechanism of antifungal action of **Feigrisolide C**.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of **Feigrisolide C**, based on available literature.

Isolation and Purification of Feigrisolide C

Feigrisolide C is a secondary metabolite produced by the fermentation of *Streptomyces* species. The general workflow for its isolation and purification is outlined below.



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Figure 2: General workflow for the isolation and purification of **Feigrisolide C**.

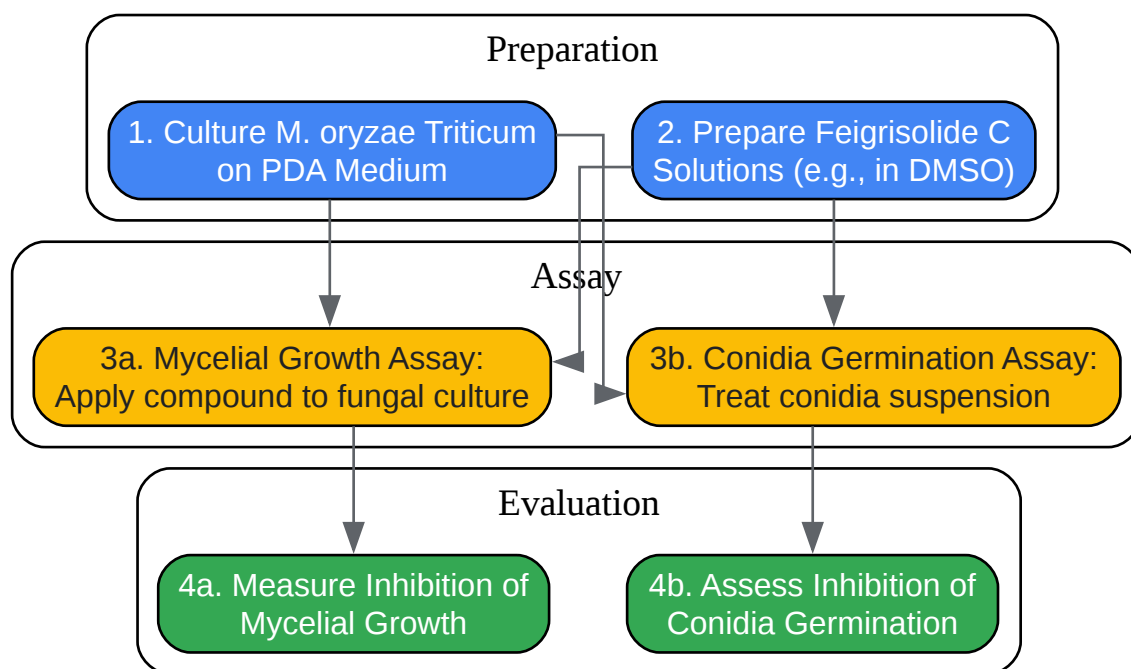
Protocol Details:

- **Fermentation:** *Streptomyces griseus* is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, agitation) to promote the production of secondary metabolites.
- **Extraction:** The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.
- **Purification:** The crude extract is subjected to multiple rounds of chromatography. This often involves initial separation on a silica gel column followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure **Feigrisolide C**^{[2][4]}.

Note: Specific details of the fermentation media, culture conditions, and chromatographic parameters are not fully available in the reviewed literature abstracts.

Antifungal Activity Assay against *Magnaporthe oryzae* Triticum

The antifungal activity of **Feigrisolide C** against the wheat blast fungus is assessed by evaluating its effect on mycelial growth and conidia germination^{[3][7]}.



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Figure 3: Workflow for assessing the antifungal activity of **Feigrisolide C**.

Protocol for Mycelial Growth Inhibition:

- *Magnaporthe oryzae Triticum* is cultured on Potato Dextrose Agar (PDA).
- **Feigrisolide C** is dissolved in a suitable solvent (e.g., 1% DMSO) to prepare stock solutions.
- A defined amount of the **Feigrisolide C** solution is applied to a sterile paper disc, which is then placed on the surface of the PDA plate inoculated with the fungus.
- The plates are incubated, and the diameter of the fungal growth inhibition zone is measured.
- Minimal inhibitory concentrations are determined from dose-response experiments. For **Feigrisolide C**, the minimal suppressive concentration was found to be 0.025 μ g/disk [7].

Protocol for Conidia Germination Inhibition:

- A suspension of *M. oryzae Triticum* conidia is prepared.

- The conidial suspension is treated with various concentrations of **Feigrisolide C**.
- The treated suspension is incubated under conditions that promote germination.
- The percentage of germinated conidia is determined by microscopic examination.

Cytotoxicity Assay against Ehrlich Carcinoma Cells

The cytotoxic effects of **Feigrisolide C** have been evaluated against Ehrlich ascites carcinoma cells[5].

Protocol Outline:

- Cell Culture: Ehrlich ascites carcinoma cells are maintained in an appropriate culture medium and conditions.
- Treatment: The cells are treated with various concentrations of **Feigrisolide C** for a specified period.
- Viability Assessment: Cell viability is assessed using a standard method, such as the Trypan Blue exclusion assay or the MTT assay.
- IC₅₀ Determination: The concentration of **Feigrisolide C** that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Note: The specific details of the cell culture conditions, drug concentrations, and viability assessment method used for **Feigrisolide C** are not provided in the available literature abstracts.

3 α -Hydroxysteroid-dehydrogenase (3 α -HSD) Inhibition Assay

Feigrisolide C has been reported as a medium inhibitor of 3 α -HSD[2][4]. A general protocol for this type of enzyme inhibition assay is as follows:

Protocol Outline:

- **Enzyme Preparation:** A source of 3 α -HSD is prepared, for example, from microsomal fractions of a relevant tissue.
- **Assay Reaction:** The enzyme is incubated with its substrate (e.g., 5 α -dihydrotestosterone) and cofactor (e.g., NADH) in the presence and absence of **Feigrisolide C** at various concentrations.
- **Activity Measurement:** The enzyme activity is determined by monitoring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor over time.
- **Inhibition Analysis:** The percentage of inhibition is calculated for each concentration of **Feigrisolide C**, and the IC₅₀ value is determined.

Note: A detailed protocol specific to the testing of **Feigrisolide C** was not found in the reviewed literature.

Conclusion

Feigrisolide C is a structurally interesting natural product with a promising profile of biological activities, including antifungal, antibacterial, and cytotoxic effects. While its basic chemical properties and biological activities have been identified, there remains a need for more detailed public data, particularly concerning its specific physical properties, comprehensive spectral data, and detailed mechanisms of action at the molecular level. The experimental protocols outlined in this guide provide a foundation for further research into this compound. Future studies focusing on its mechanism of action and potential therapeutic applications are warranted.

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